molecular formula C13H16BrNO2 B8567783 2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone

2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone

Cat. No.: B8567783
M. Wt: 298.18 g/mol
InChI Key: WULVFEONLQLODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

2-bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)15-8-10-6-9(12(17)7-14)4-5-11(10)16/h4-6,8,16H,7H2,1-3H3

InChI Key

WULVFEONLQLODB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC1=C(C=CC(=C1)C(=O)CBr)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(Bromoacetyl)-2-hydroxybenzaldehyde (109 g) is suspended in 2-propanol (920 ml) and cooled to -3° C. with stirring. The reaction mixture is treated with 1,1-dimethylethanamine (29.24 g) and stirred at -3° to 0° C. for 30 minutes whereupon precipitation occurs. The reaction mixture is allowed to warm to room temperature, stirred for 90 minutes then cooled to 10° C. and filtered. The solid obtained is washed with ice cold 2-propanol (2×100 ml) and dried in vacuo at 55° C. for 18 hours providing 89 g of 2-bromo-1-[3-[[(1,1-dimethylethyl)imino]methyl]-4-hydroxyphenyl]ethanone.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
29.24 g
Type
reactant
Reaction Step Two
Quantity
920 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-(Bromoacetyl)-2-hydroxybenzaldehyde (109g) is suspended in 2-propanol (920ml) and cooled to -3° C. with stirring. The reaction mixture is treated with 1,1dimethylethanamine (29.24g) and stirred at -3° C. to 0° C. for 30 minutes whereupon precipitation occurs. The reaction mixture is allowed to warm to room temperature, stirred for 90 minutes then cooled to 10° C. and filtered. The solid obtained is washed with ice cold 2-propanol (2×100ml) and dried in vacuo at 55° C for 18 hours providing 89g of 2-bromo-1-[3-[[(1,1-dimethylethyl)imino]methyl]-4-hydroxyphenyl]ethanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.24 g
Type
reactant
Reaction Step Two
Quantity
920 mL
Type
solvent
Reaction Step Three

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